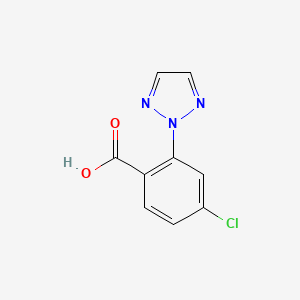
4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid
Cat. No. B8480409
M. Wt: 223.61 g/mol
InChI Key: YHQPBHIIVRDWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09403813B2
Procedure details


Cs2CO3 (12.0 g, 37 mmol) was added portionwise to a rt solution of commercially available 4-chloro-2-iodobenzoic acid (5.22 g, 18.5 mmol) in DMF (25 mL) followed by 1H-1,2,3-triazole (1.61 mL, 27.8 mmol) and Cu(I)I (210 mg, 1.1 mmol). The resulting blue suspension was stirred at 120° C. for 30 min, then the rxn mixture was quenched with 2M aq. HCl and filtered through a celite plug before being extracted with DCM (3×). The combined org. layers were dried (Na2SO4), filtered and evaporated in vacuo to give the crude product that was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH) to give the title compound A-1-1 as a brown solid. LC-MS A: tR=0.66 min; [M(35Cl)+H]+=224.10.
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One




[Compound]
Name
Cu(I)I
Quantity
210 mg
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
C([O-])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10](I)[CH:9]=1.[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN(C=O)C>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[CH:9]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
Cs2CO3
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
5.22 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)I
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.61 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1N=NC=C1
|
Step Three
[Compound]
|
Name
|
Cu(I)I
|
|
Quantity
|
210 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting blue suspension was stirred at 120° C. for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the rxn mixture was quenched with 2M aq. HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite plug
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
before being extracted with DCM (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
layers were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C(=O)O)C=C1)N1N=CC=N1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
